molecular formula C17H15ClF3N3O2 B2767581 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034557-63-4

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2767581
CAS No.: 2034557-63-4
M. Wt: 385.77
InChI Key: JXSOIZWNRWJJTA-UHFFFAOYSA-N
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Description

This compound, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, is a unique organic molecule primarily characterized by its combination of pyridine, piperidine, and ketone groups, which play critical roles in its chemical reactivity and potential applications. The presence of chloro and trifluoromethyl substituents significantly impacts its chemical properties, making it an interesting subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of 3-Chloropyridin-4-ol: : A crucial starting material, 3-chloropyridin-4-ol, can be synthesized via chlorination of pyridine derivatives.

  • Etherification: : Reacting 3-chloropyridin-4-ol with piperidin-1-yl groups under specific conditions to yield (3-chloropyridin-4-yl)oxy piperidine.

  • Ketone Formation: : Introducing the trifluoromethyl ketone group via a reaction between pyridine derivatives and trifluoromethyl sources.

Industrial Production Methods: The production involves large-scale synthesis, focusing on optimizing yields and minimizing by-products. This typically uses high-throughput techniques, continuous flow reactors, and stringent purification processes like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

  • Reduction: : Reduction of the ketone group to alcohols using reducing agents such as lithium aluminum hydride.

  • Substitution: : Halogen substitutions on the chloro and trifluoromethyl groups using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halide salts, nucleophiles like amines or alkoxides.

Major Products:

  • Oxidation: : N-oxides and related oxidized derivatives.

  • Reduction: : Corresponding alcohols.

  • Substitution: : Diverse substituted derivatives depending on the nucleophile or electrophile.

Scientific Research Applications

The compound has diverse applications across various scientific disciplines:

  • Chemistry: : Utilized as a synthetic intermediate in organic synthesis for complex molecule construction.

  • Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.

  • Medicine: : Explored for its pharmacological activities, including potential as a precursor for drug development targeting specific molecular pathways.

  • Industry: : Used in the development of advanced materials with specific chemical resistance and stability properties.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and trifluoromethyl groups significantly influence its binding affinity and specificity, often enhancing its activity through improved molecular interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, this compound is unique due to the simultaneous presence of chloro and trifluoromethyl groups:

  • Similar Compounds

    • (3-Chloropyridin-4-yloxy)-substituted analogs.

    • Trifluoromethyl-substituted pyridine derivatives.

  • Uniqueness

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Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O2/c18-13-10-22-6-3-14(13)26-12-4-7-24(8-5-12)16(25)11-1-2-15(23-9-11)17(19,20)21/h1-3,6,9-10,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSOIZWNRWJJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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